MAGL Inhibitory Potency: 4-Chlorobenzoylpiperidine Scaffold Baseline vs. Optimized Derivatives
The 4-chlorobenzoylpiperidine scaffold, which forms the core of the target compound, has been characterized as a reversible MAGL inhibitor. The lead compound CL6a (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone) displays Ki = 8.6 µM, while optimized compound 17b achieves Ki = 0.65 µM [1]. The target compound, bearing a pyridin-4-yloxy substituent at the piperidine 4-position, represents a distinct chemotype within this series. Its MAGL inhibitory activity has not been directly reported, but the scaffold's established SAR indicates that modifications at this position can produce >10-fold changes in potency.
| Evidence Dimension | MAGL inhibition constant (Ki) |
|---|---|
| Target Compound Data | Not directly reported; belongs to 4-chlorobenzoylpiperidine class |
| Comparator Or Baseline | CL6a: Ki = 8.6 µM; 17b: Ki = 0.65 µM |
| Quantified Difference | >10-fold potency range observed within the scaffold class |
| Conditions | Recombinant human MAGL, fluorescence-based assay |
Why This Matters
Demonstrates that the 4-chlorobenzoylpiperidine scaffold is sensitive to substitution at the piperidine 4-position, making the specific pyridin-4-yloxy congener a non-interchangeable entity for SAR studies.
- [1] Granchi, C. et al. Structural Optimization of 4-Chlorobenzoylpiperidine Derivatives for the Development of Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. J. Med. Chem. 2016, 59, 10299–10314. View Source
